3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , and antifungal properties .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” would require more specific information or computational analysis.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and conditions. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. In general, 1,3,4-thiadiazole derivatives are stable compounds due to the aromaticity of the thiadiazole ring .Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of thiadiazole, a core structure in the compound of interest, exhibit potent antimicrobial activity. For instance, a study by Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial effectiveness against various bacterial and fungal strains. Some molecules demonstrated superior potency compared to reference drugs, especially against Gram-positive bacterial strains, showcasing the compound's potential in antimicrobial research (Bikobo et al., 2017).
Anticancer Research
In anticancer research, derivatives of 1,3,4-thiadiazole have been explored for their efficacy against various cancer cell lines. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity, highlighting the chemical's relevance in developing potential anticancer therapies (Ravinaik et al., 2021).
Fluorescence and Photophysical Research
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied, particularly for their potential applications in fluorescence. Zhang et al. (2017) synthesized a series of these derivatives, analyzing their solid-state fluorescence and aggregation-induced emission effects. These properties make the compound a candidate for applications in optical materials and sensors (Zhang et al., 2017).
Nematocidal Activity
The compound's derivatives have been investigated for nematocidal activity. Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. These findings suggest potential agricultural applications in controlling nematode pests (Liu et al., 2022).
Antihyperglycemic Agents
In the search for new antidiabetic agents, derivatives of 1,3,4-thiadiazole have been explored. Nomura et al. (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives with promising antihyperglycemic activity, furthering the compound's utility in diabetes mellitus treatment research (Nomura et al., 1999).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been known to interact with various biological targets .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives often interact with their targets through the nitrogen and sulfur atoms present in the thiadiazole ring .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole structure have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Compounds with a similar 1,3,4-thiadiazole structure have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole compounds have diverse pharmacological activities such as fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties . The interactions of 3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
Related 1,3,4-thiadiazole compounds have been shown to have significant cytotoxicity against various carcinoma cell lines
Molecular Mechanism
It is known that 1,3,4-thiadiazole compounds can interact with multiple receptors
Properties
IUPAC Name |
3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-24-15-11-10-14(12-16(15)25-4-2)17(23)20-19-22-21-18(26-19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPBRWFTWSQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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